molecular formula C24H24FN5O3 B2634596 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 1211602-04-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide

Cat. No. B2634596
CAS RN: 1211602-04-8
M. Wt: 449.486
InChI Key: WDPLNCPQBJKJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Analogues : The compound has been involved in the synthesis of novel analogues like 6-fluorobenzothiazole substituted pyrazole analogues, showing potential for further pharmaceutical applications (Raparla et al., 2013).
  • Molecular Hybridization : It's used in molecular hybridization to create molecules for inhibiting Mycobacterium tuberculosis, showcasing its significance in developing new anti-tubercular agents (Reddy et al., 2014).
  • Antimicrobial and Anticancer Properties : Research has synthesized compounds with this structure, which were then evaluated for antimicrobial and anticancer activities (Senthilkumar et al., 2021).

Biological Activity and Drug Design

  • Bacterial Biofilm and Enzyme Inhibitors : Such compounds have shown promise in inhibiting bacterial biofilm and enzymes like MurB, important in bacterial cell wall synthesis (Mekky & Sanad, 2020).
  • Radioligand Potential : Analogues of this compound have been explored as potential PET tracers for serotonin 5-HT1A receptors, indicating their potential in neuroimaging and neuropsychiatric disorder studies (García et al., 2014).
  • Hypotensive Activity : Research into derivatives of this compound shows hypotensive activity, contributing to the development of cardiovascular drugs (Mccall et al., 1982).

Antimicrobial Applications

  • Antimicrobial and Antifungal Activity : Its structural analogues have been synthesized and screened for antimicrobial and antifungal activity, demonstrating its potential in addressing various infectious diseases (Rajurkar & Pund, 2014).
  • Design for Anti-tubercular Agents : Specific derivatives have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis, a key agent in tuberculosis treatment (Srinivasarao et al., 2020).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c25-18-3-1-2-4-20(18)29-9-11-30(12-10-29)21(15-28-24(31)19-14-26-7-8-27-19)17-5-6-22-23(13-17)33-16-32-22/h1-8,13-14,21H,9-12,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPLNCPQBJKJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=NC=CN=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.